1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
Overview
Description
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane is a useful research compound. Its molecular formula is C34H40N4 and its molecular weight is 504.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane has been synthesized and characterized in various studies. For instance, Yang et al. (2008) synthesized and characterized Tetraazaparacyclophane Disulfone, confirming its structure through IR, 1H NMR, and elemental analysis (Yang et al., 2008). Similarly, KikuchiJun-ichi et al. (1992) developed a water-soluble cyclophane host bearing pH-sensitive tentacles from this compound and L-aspartic acid, demonstrating pH-responsive molecular recognition (KikuchiJun-ichi et al., 1992).
Molecular Recognition and Host-Guest Chemistry
This compound has been explored extensively in molecular recognition studies. Zhao Xiao-xia (2006) investigated molecular recognitions between Tetraazaparacyclophanes and various nitrogen heterocyclic compounds (Zhao Xiao-xia, 2006). Moreover, the synthesis of cyclophane carrying poly(acrylic acid) chains and its complexation behavior was studied by Kubo et al. (1997), indicating its potential in forming inclusion complexes with certain guests (Kubo et al., 1997).
Application in Supramolecular Chemistry
Significant research has been conducted on the use of this compound in supramolecular chemistry. For example, Burguete et al. (1998) developed an efficient method for the preparation of ditopic receptors based on polyaza[n]paracyclophanes, showcasing its versatility in coordination chemistry (Burguete et al., 1998). Additionally, Murakami et al. (1991) examined the guest-binding behavior of a novel cage-type azaparacyclophane in aqueous media, supported by computer-aided molecular modelling studies (Murakami et al., 1991).
Other Applications
Research on this compound has also delved into various other applications. Neugebauer and Fischer (1986) investigated its transannular effect on the n → π transition, contributing to understanding its electronic properties (Neugebauer & Fischer, 1986). Furthermore, Ariga et al. (2001) developed steroid cyclophanes with a cyclic core of this compound, demonstrating the dynamic control of cavity interior polarity and its implications in photo-signal modulation (Ariga et al., 2001).
Mechanism of Action
Target of Action
The primary target of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane is the lysine residues on the surface of cells . This compound has a hydrophobic nature, which allows it to bind to these residues .
Mode of Action
This compound interacts with its targets, the lysine residues, by forming a monolayer on the surface of the cell . This interaction is facilitated by the compound’s interaction with cholic acid .
Biochemical Pathways
The exact biochemical pathways affected by 1,6,20,25-Tetraaza[616The formation of a monolayer on the cell surface suggests that it may influence cell membrane integrity and function .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with lysine residues and cholic acid. By forming a monolayer on the cell surface, it may alter cell membrane properties and potentially influence cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of cholic acid in the environment can facilitate the compound’s interaction with cell surface lysine residues Additionally, factors such as pH and temperature may also affect the compound’s stability and activity
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane plays a significant role in biochemical reactions due to its ability to bind to lysine residues on the surface of cells . This binding interaction is crucial as it can influence the behavior of proteins and enzymes that contain lysine residues. Additionally, this compound interacts with cholic acid, forming a monolayer on the cell surface . This interaction can affect the cell’s biochemical environment and potentially alter the activity of membrane-bound enzymes and receptors.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of proteins and enzymes on the cell surface . It can also impact gene expression by altering the cellular environment and affecting transcription factors. Furthermore, this compound can influence cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s hydrophobic nature allows it to integrate into cell membranes and interact with membrane-bound proteins and enzymes . This interaction can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under controlled conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cell signaling pathways and gene expression, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruption of cellular metabolism and induction of apoptosis. These findings underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. The compound interacts with enzymes and cofactors that are essential for metabolic processes . By binding to these enzymes, this compound can influence metabolic flux and alter the levels of key metabolites. This interaction can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s hydrophobic nature allows it to diffuse across cell membranes and accumulate in certain cellular compartments. This localization can affect the compound’s activity and its interactions with other biomolecules.
Subcellular Localization
This compound is primarily localized to the cell membrane due to its hydrophobic properties . This subcellular localization is crucial for its function, as it allows the compound to interact with membrane-bound proteins and enzymes. Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, further influencing its activity and function.
Properties
IUPAC Name |
7,12,22,27-tetrazapentacyclo[26.2.2.23,6.213,16.218,21]octatriaconta-1(30),3(38),4,6(37),13(36),14,16(35),18,20,28,31,33-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4/c1-2-22-36-32-15-7-28(8-16-32)26-30-11-19-34(20-12-30)38-24-4-3-23-37-33-17-9-29(10-18-33)25-27-5-13-31(14-6-27)35-21-1/h5-20,35-38H,1-4,21-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPWJYMWDZWVPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=CC=C(CC3=CC=C(C=C3)NCCCCNC4=CC=C(CC5=CC=C(C=C5)NC1)C=C4)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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